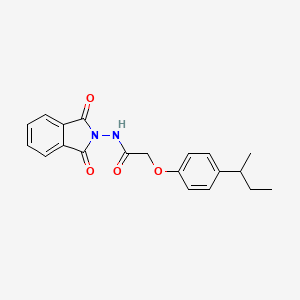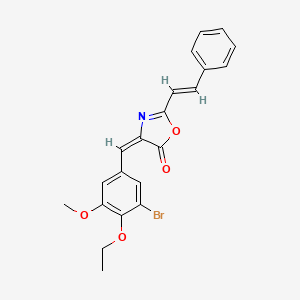
N'-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound features an ethoxyphenyl group and a methoxyethyl group attached to the oxamide core, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide typically involves the reaction of 4-ethoxyaniline with 2-methoxyethylamine in the presence of an oxalyl chloride or oxalic acid derivative. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxamides or other derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with different functional groups, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential use in drug development for its unique chemical properties.
Industry: Applications in materials science for developing new polymers or coatings.
Mecanismo De Acción
The mechanism of action of N’-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4-methoxyphenyl)-N-(2-ethoxyethyl)oxamide
- N’-(4-ethoxyphenyl)-N-(2-ethoxyethyl)oxamide
- N’-(4-methoxyphenyl)-N-(2-methoxyethyl)oxamide
Uniqueness
N’-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide is unique due to the specific combination of ethoxy and methoxy groups attached to the oxamide core. This unique structure may impart distinct chemical reactivity and physical properties compared to its analogs.
Propiedades
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-3-19-11-6-4-10(5-7-11)15-13(17)12(16)14-8-9-18-2/h4-7H,3,8-9H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFWUVRWJJKZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B5184614.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5184619.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)


![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)

![1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-butan-2-ylpiperazine;oxalic acid](/img/structure/B5184671.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
![3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B5184700.png)


